molecular formula C19H22N2O B5811138 1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole

1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole

Katalognummer B5811138
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: WTWZXGUSLRXVRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole, also known as IBZM, is a benzimidazole derivative that has been extensively studied for its potential use in imaging studies of the dopamine D2 receptor. IBZM has been shown to have a high affinity for the D2 receptor, making it a promising candidate for use in positron emission tomography (PET) and single photon emission computed tomography (SPECT) imaging.

Wirkmechanismus

1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole binds to the D2 receptor with high affinity, making it an effective imaging agent for studying the distribution and density of D2 receptors in the brain. The binding of this compound to the D2 receptor is reversible, allowing for the measurement of receptor occupancy by drugs that target the D2 receptor.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects, making it a safe and effective imaging agent for use in research studies. Studies have shown that this compound does not significantly alter dopamine release or uptake in the brain, indicating that it does not interfere with normal brain function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole in research studies is its high affinity for the D2 receptor, which allows for accurate measurement of receptor density and occupancy. This compound is also a safe and well-tolerated imaging agent, making it suitable for use in human studies. However, one limitation of using this compound is its relatively short half-life, which requires the use of a cyclotron to produce the radiolabeled compound.

Zukünftige Richtungen

There are several future directions for research involving 1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole. One area of interest is the use of this compound in the diagnosis and treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. This compound imaging studies may help to identify early changes in dopamine receptor density that could be used to diagnose Parkinson's disease before symptoms appear. Another area of interest is the use of this compound in the development of new drugs that target the D2 receptor, such as drugs that could be used to treat addiction or schizophrenia. Finally, this compound may be used in combination with other imaging agents to gain a more complete understanding of the role of the D2 receptor in various neurological disorders.

Synthesemethoden

The synthesis of 1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole involves several steps, including the formation of an intermediate compound, 1-(4-isopropylbenzyl)-1H-benzimidazole, which is then reacted with formaldehyde and methanol to produce the final product. The synthesis method has been optimized and modified by various researchers to improve the yield and purity of this compound.

Wissenschaftliche Forschungsanwendungen

1-(4-isopropylbenzyl)-2-(methoxymethyl)-1H-benzimidazole has been used extensively in research studies to investigate the dopamine D2 receptor. PET and SPECT imaging studies using this compound have been used to investigate the role of the D2 receptor in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has also been used to study the effects of drugs that target the D2 receptor, such as antipsychotics and dopamine agonists.

Eigenschaften

IUPAC Name

2-(methoxymethyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)16-10-8-15(9-11-16)12-21-18-7-5-4-6-17(18)20-19(21)13-22-3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWZXGUSLRXVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.